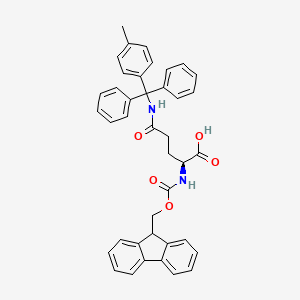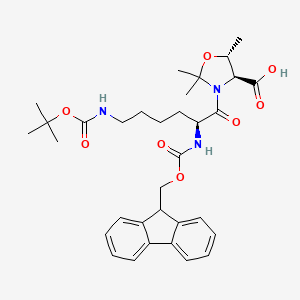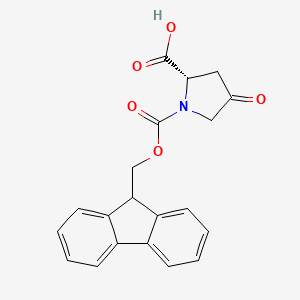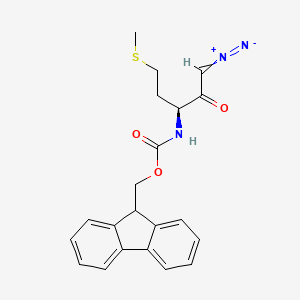
Fmoc-Gln(Mtt)-OH
Vue d'ensemble
Description
“Fmoc-Gln(Mtt)-OPfp” is a research chemical with the CAS number 200623-39-8 . It has a molecular formula of C46H35F5N2O5 and a molecular weight of 790.77 g/mol . It’s used for a variety of research applications .
Synthesis Analysis
“Fmoc-Gln(Mtt)-OPfp” is synthesized using the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis
“Fmoc-Gln(Mtt)-OPfp” contains a total of 99 bonds, including 64 non-H bonds, 39 multiple bonds, 14 rotatable bonds, 3 double bonds, and 36 aromatic bonds . It also includes 1 five-membered ring, 6 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis method is used for the synthesis of “Fmoc-Gln(Mtt)-OPfp” and other similar molecules . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .Physical and Chemical Properties Analysis
“Fmoc-Gln(Mtt)-OPfp” has a molecular formula of C46H35F5N2O5 and a molecular weight of 790.77 g/mol . More detailed physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid building block similar to Fmoc-Gln(Mtt)-OH, has shown poor coupling efficiency during solid-phase peptide synthesis (SPPS) and undergoes rapid lactamization. Alternative orthogonally protected building blocks are suggested to avoid costly and tedious procedures (Lam, Wu, & Wong, 2022).
Fmoc-Lys(Mtt)-OH, a derivative similar to this compound, has been used in the solid-phase synthesis of peptide crosslinkers, demonstrating the utility of Fmoc chemistry in creating peptides with reactive groups for tissue engineering applications (He & Jabbari, 2006).
Fmoc-Lys(Mtt)-OH has also been applied in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores, useful in the assembly of multiple antigenic peptides and template-assembled synthetic proteins (Aletras et al., 2009).
A highly efficient method for the synthesis of Fmoc-Lysine(Mmt)-OH, a compound with applications in the preparation of branched and cyclic peptides, has been described. This highlights the versatility of Fmoc derivatives in peptide modification (Tong & Hong, 2001).
Fmoc-polyamide solid-phase synthesis has been used to incorporate phosphotyrosine into synthetic peptides, demonstrating the flexibility of Fmoc chemistry in peptide synthesis (Kitas et al., 1989).
The synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates using Fmoc chemistry, including differentially protected Fmoc-Lys derivatives, has been demonstrated as an effective method for creating bioconjugates in cancer research (Sengupta et al., 2018).
The utilization of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles in peptide coupling in aqueous media shows the potential of Fmoc derivatives in synthesizing dipeptides (Katritzky et al., 2005).
Safety and Hazards
“Fmoc-Gln(Mtt)-OPfp” should be handled with care to avoid contact with skin and eyes . In case of contact, it’s advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given, and a doctor should be consulted immediately .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Fmoc-Gln(Mtt)-OH are largely tied to its role in peptide synthesis. The compound interacts with various enzymes and proteins during this process . Specific interactions with biomolecules have not been extensively documented in the literature.
Molecular Mechanism
The molecular mechanism of this compound involves its use as a pre-loaded resin in the synthesis of peptide acids. It is part of the Fmoc/tBu solid-phase synthesis method, which is a preferred method for the synthesis of peptides in both research and industrial settings .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its role in peptide synthesis. The compound is stable and does not degrade over time .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129325 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144317-23-7 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)












